N-[2-(2-methoxyphenoxy)ethyl]acetamide
Description
N-[2-(2-methoxyphenoxy)ethyl]acetamide is an organic compound characterized by the presence of an acetamide (B32628) group, an ethyl linker, and a 2-methoxyphenoxy moiety. ontosight.ai Its structure is a precise arrangement of these components, giving it distinct chemical properties. The compound is cataloged in various chemical databases under identifiers such as CAS Number 293738-17-7 and ChEMBL ID CHEMBL1223055. ontosight.ai While not a widely known compound in its own right, it serves as a significant subject of study in specific contexts, particularly within medicinal and pharmaceutical chemistry.
Table 1: Chemical Identifiers for this compound This is an interactive data table. You can sort and search the data.
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 293738-17-7 | ontosight.ai, simsonpharma.com |
| Molecular Formula | C₁₁H₁₅NO₃ | sigmaaldrich.com, simsonpharma.com, chemspider.com |
| Molecular Weight | 209.24 g/mol | sigmaaldrich.com, simsonpharma.com |
| ChEMBL ID | CHEMBL1223055 | ontosight.ai |
Structure
3D Structure
Properties
IUPAC Name |
N-[2-(2-methoxyphenoxy)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-9(13)12-7-8-15-11-6-4-3-5-10(11)14-2/h3-6H,7-8H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUSMRCJQLYGGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways of N 2 2 Methoxyphenoxy Ethyl Acetamide
Established Synthetic Routes and Reaction Conditions
The most direct method for synthesizing N-[2-(2-methoxyphenoxy)ethyl]acetamide is through the acylation of its precursor, 2-(2-methoxyphenoxy)ethylamine (B47019). fda.gov This reaction involves the formation of an amide bond by treating the primary amine with an acetylating agent. Common acetylating agents include acetyl chloride and acetic anhydride (B1165640). The reaction is a classic example of nucleophilic acyl substitution, where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acetylating agent.
The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl if using acetyl chloride). The choice of solvent and temperature can be adjusted to optimize the reaction rate and yield.
Table 1: Typical Conditions for Amidification of 2-(2-Methoxyphenoxy)ethylamine
| Acetylating Agent | Base | Solvent | Typical Temperature |
|---|---|---|---|
| Acetyl Chloride | Triethylamine, Pyridine | Dichloromethane (DCM), Tetrahydrofuran (THF) | 0 °C to Room Temperature |
| Acetic Anhydride | None required, or mild base like Sodium Acetate | Acetic Acid, or neat | Room Temperature to gentle heating |
An alternative strategy involves the use of oxazoline (B21484) intermediates. One such pathway involves the reaction of a substituted phenol (B47542), like guaiacol (B22219), with a 2-alkyloxyoxazoline. This approach leverages the ring-opening of the oxazoline ring by the phenoxide nucleophile to form the characteristic phenoxy-ethyl-amine linkage. The resulting intermediate can then be acylated to yield the final acetamide (B32628) product. This method is noted in patent literature as a viable, though less common, route for obtaining the core structure of the precursor amine. google.com
Economically viable syntheses often begin with simple, inexpensive precursors such as guaiacol (2-methoxyphenol). Several multi-step pathways have been developed to convert guaiacol into the key intermediate, 2-(2-methoxyphenoxy)ethylamine, which is then acetylated.
One patented "one-pot" method synthesizes 2-(2-methoxyphenoxy)ethylamine from guaiacol, urea (B33335), and ethanolamine (B43304). google.com This innovative approach avoids the direct use of expensive 2-oxazolidone by forming it in situ from urea and ethanolamine, before it reacts with guaiacol. google.com
A third pathway starts with the reaction of guaiacol with bromoacetonitrile, followed by chemical reduction of the nitrile group to an amine using reagents like lithium aluminum hydride (LiAlH₄). google.com
Table 2: Comparison of Multi-step Syntheses of the Precursor Amine from Guaiacol
| Route | Key Reagents | Key Intermediates | Reported Advantages/Disadvantages |
|---|---|---|---|
| One-Pot Synthesis google.com | Guaiacol, Urea, Ethanolamine, KOH | 2-Oxazolidone (formed in situ) | Avoids expensive reagents, efficient. google.com |
| Gabriel Synthesis google.com | Guaiacol, 1,2-dichloroethane, Potassium phthalimide (B116566) | 1-(2-chloroethoxy)-2-methoxybenzene | Longer route, lower total yield (<43%), high cost of potassium phthalimide. google.comgoogle.com |
| Nitrile Reduction google.com | Guaiacol, Bromoacetonitrile, LiAlH₄ | 2-(2-methoxyphenoxy)acetonitrile | Uses hazardous reagents (LiAlH₄), not ideal for commercial scale. google.com |
Mechanistic Investigations of this compound Formation
The formation of the amide bond in this compound via the amidification of 2-(2-methoxyphenoxy)ethylamine follows a well-established nucleophilic acyl substitution mechanism. The process can be described in two primary steps:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine, 2-(2-methoxyphenoxy)ethylamine, acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (e.g., acetyl chloride). This forms a tetrahedral intermediate.
Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the most stable leaving group is expelled. In the case of acetyl chloride, the chloride ion is ejected. If a base is present, it will deprotonate the positively charged nitrogen, yielding the final neutral amide product and a salt byproduct.
Industrial Synthesis Considerations and Scale-Up Methodologies
For industrial-scale production, the primary considerations are cost, safety, and environmental impact. The "one-pot" method using guaiacol, urea, and ethanolamine is highly attractive for industrial application due to its use of readily available, low-cost raw materials and its streamlined process. google.com
Conversely, routes that employ hazardous or expensive reagents are less suitable for large-scale manufacturing. For example, the use of sodium hydride (NaH) and lithium aluminum hydride (LiAlH₄) is often avoided in industrial settings due to their hazardous nature and the special handling they require. google.com Similarly, the Gabriel synthesis route is rendered less commercially viable by the high cost of potassium phthalimide and a longer, less efficient reaction sequence. google.comgoogle.com Therefore, process development for industrial synthesis prioritizes routes that are not only high-yielding but also inherently safer and more economical.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally responsible manufacturing processes. nih.gov These principles focus on minimizing waste, using less hazardous chemicals, improving energy efficiency, and utilizing renewable resources. nih.gov While specific green chemistry research on this compound is not extensively documented in publicly available literature, the principles can be applied to its plausible synthetic routes by drawing parallels with similar chemical transformations. mdpi.com
Two primary synthetic strategies for this compound are the N-acetylation of 2-(2-methoxyphenoxy)ethanamine and the Williamson ether synthesis. The green credentials of each can be significantly improved by carefully selecting reagents, catalysts, solvents, and reaction conditions.
A key aspect of green chemistry is the use of less hazardous and more environmentally friendly solvents. Traditional organic solvents often pose risks to human health and the environment. The search for greener alternatives has led to the exploration of water, supercritical fluids, and bio-based solvents. For the N-acetylation step, replacing conventional solvents with greener options can drastically reduce the environmental impact.
Another cornerstone of green chemistry is the use of catalysts to enhance reaction efficiency and reduce waste. Catalytic reactions are preferred over stoichiometric ones as they can be used in smaller amounts and can often be recycled and reused. nih.gov For the synthesis of this compound, various catalytic systems can be envisioned to improve the sustainability of the process.
Energy efficiency is also a critical component of green chemistry. nih.gov The use of alternative energy sources, such as microwave irradiation, can often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods.
To quantitatively assess the "greenness" of a chemical process, several metrics have been developed. These include Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI). Atom economy measures the efficiency of a reaction in converting reactants to the desired product. The E-Factor and PMI provide a broader view by considering the total amount of waste generated in a process.
Table 1: Illustrative Comparison of N-Acetylation Methods for a Phenoxy Amine Analog
| Method | Acetylating Agent | Catalyst | Solvent | Reaction Time | Yield (%) | Green Chemistry Considerations |
| Conventional | Acetic Anhydride | Pyridine (stoichiometric) | Dichloromethane (DCM) | 4-6 hours | ~90 | Use of a hazardous solvent (DCM) and a stoichiometric, toxic base (pyridine). |
| Greener Alternative 1 | Ethyl Acetate | Lipase (biocatalyst) | Water | 24 hours | >95 | Use of a biocatalyst, a green solvent (water), and a less hazardous acetylating agent. |
| Greener Alternative 2 | Acetic Anhydride | Solid Acid Catalyst (e.g., Amberlyst-15) | Solvent-free | 1-2 hours | ~95 | Avoids the use of a solvent and employs a recyclable solid acid catalyst. |
| Greener Alternative 3 | Acetic Anhydride | None | Microwave Irradiation (solvent-free) | 5-10 minutes | >98 | Eliminates the need for a solvent and catalyst, and significantly reduces reaction time and energy consumption. |
Note: The data in this table is illustrative and based on general findings for N-acetylation of similar amines. Specific results for this compound may vary.
By adopting these and other green chemistry strategies, the synthesis of this compound can be made more sustainable, safer, and more efficient, aligning with the broader goals of modern chemical manufacturing. mdpi.com Further research and development are needed to establish optimized and validated green synthetic routes for this specific compound.
Chemical Reactivity and Transformation Studies of N 2 2 Methoxyphenoxy Ethyl Acetamide
Hydrolysis Reactions of the Acetamide (B32628) Moiety
The acetamide group is susceptible to hydrolysis under both acidic and basic conditions, which would cleave the amide bond to yield 2-(2-methoxyphenoxy)ethan-1-amine and acetic acid. The rate and mechanism of this hydrolysis are expected to be influenced by reaction conditions such as temperature, pH, and the presence of catalysts.
Under acidic conditions, the reaction would likely proceed via protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by water. In contrast, basic hydrolysis would involve the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.
| Condition | Reagents | Expected Products |
| Acidic Hydrolysis | H₂O, H⁺ (e.g., HCl, H₂SO₄) | 2-(2-methoxyphenoxy)ethan-1-amine, Acetic Acid |
| Basic Hydrolysis | H₂O, OH⁻ (e.g., NaOH, KOH) | 2-(2-methoxyphenoxy)ethan-1-amine, Acetate Salt |
Aromatic Substitution Reactions on the Phenoxy Ring System
The 2-methoxyphenoxy group is an activated aromatic system, prone to electrophilic aromatic substitution reactions. The methoxy (B1213986) group is an ortho-, para-directing activator, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the methoxy group. However, the position para to the methoxy group is occupied by the ether linkage, leaving the C4 and C6 positions as the most likely sites for substitution.
Nucleophilic Substitution at the Methoxy Group
The methoxy group itself can be a site for nucleophilic substitution, although this typically requires harsh conditions. Cleavage of the methyl-oxygen bond can be achieved with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with Lewis acids such as boron tribromide (BBr₃). This reaction would result in the formation of a phenol (B47542) derivative.
| Reaction | Reagents | Expected Product |
| Demethylation | HBr or HI | N-[2-(2-hydroxyphenoxy)ethyl]acetamide |
| Demethylation | BBr₃ | N-[2-(2-hydroxyphenoxy)ethyl]acetamide |
Modifications of the Ethyl Linker
The ethyl linker in N-[2-(2-methoxyphenoxy)ethyl]acetamide is generally stable. However, the ether linkage could potentially be cleaved under forcing conditions, for instance, with strong acids at high temperatures, although this is less favorable than the hydrolysis of the acetamide or demethylation of the methoxy group.
Functional Group Interconversions of this compound Derivatives
Derivatives of this compound, formed through reactions at the acetamide or phenoxy moieties, can undergo further functional group interconversions.
Oxidation Reactions of Peripheral Groups
If the aromatic ring were to be substituted with an alkyl group, this side chain could be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄).
Reduction Reactions of Peripheral Groups
Conversely, if a nitro group were introduced onto the aromatic ring via electrophilic aromatic nitration, it could be reduced to an amino group. This transformation is commonly achieved using reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or through catalytic hydrogenation.
| Reaction Type | Starting Material Functional Group | Reagents | Product Functional Group |
| Oxidation | Aromatic Alkyl Group | KMnO₄ or H₂CrO₄ | Carboxylic Acid |
| Reduction | Aromatic Nitro Group | SnCl₂/HCl or H₂/Catalyst | Amino Group |
Reaction Kinetics and Thermodynamic Analyses
No published data is available for the reaction kinetics and thermodynamic analyses of this compound.
Advanced Structural Elucidation and Spectroscopic Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone in the structural determination of organic molecules. For N-[2-(2-methoxyphenoxy)ethyl]acetamide, both proton (¹H) and carbon-13 (¹³C) NMR, alongside two-dimensional techniques, would be instrumental in providing a complete assignment of all proton and carbon signals, thereby confirming the compound's structural integrity. While specific experimental spectra for this compound are not widely available, a detailed analysis based on established chemical shift principles and data from analogous structures allows for a reliable prediction of its NMR characteristics.
Proton NMR (¹H NMR) Spectroscopic Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment within the molecule. The aromatic protons of the 2-methoxyphenoxy group are predicted to appear in the downfield region, typically between 6.8 and 7.2 ppm, as complex multiplets due to spin-spin coupling. The methoxy (B1213986) group (-OCH₃) protons would present as a sharp singlet at approximately 3.8 ppm. acdlabs.comlibretexts.org The protons of the ethyl linker, being adjacent to an ether oxygen and an amide nitrogen, would be deshielded and are expected to resonate as multiplets around 3.6 to 4.2 ppm. The acetyl methyl protons (-COCH₃) would give rise to a singlet in the upfield region, likely around 2.0 ppm. The amide proton (N-H) would appear as a broad singlet, with its chemical shift being concentration and solvent dependent.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (C₆H₄) | 6.8 - 7.2 | Multiplet | 4H |
| Methoxy (OCH₃) | ~3.8 | Singlet | 3H |
| Methylene (B1212753) (OCH₂) | 3.9 - 4.2 | Multiplet | 2H |
| Methylene (NCH₂) | 3.6 - 3.9 | Multiplet | 2H |
| Acetyl (CH₃) | ~2.0 | Singlet | 3H |
| Amide (NH) | Variable | Broad Singlet | 1H |
Note: The predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.
Carbon-13 NMR (¹³C NMR) Spectroscopic Analysis
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. For this compound, distinct signals are expected for each of the eleven carbon atoms. The carbonyl carbon of the acetamide (B32628) group is anticipated to be the most downfield signal, typically appearing in the range of 170-175 ppm. libretexts.orgcompoundchem.com The aromatic carbons of the 2-methoxyphenoxy group would resonate between 110 and 160 ppm. researchgate.net The carbon of the methoxy group is expected around 55-60 ppm. acdlabs.com The two methylene carbons of the ethyl linker would appear in the range of 40-70 ppm, with the carbon attached to the oxygen being more downfield than the one attached to the nitrogen. The acetyl methyl carbon would give a signal in the upfield region, typically around 20-25 ppm. spectrabase.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | 170 - 175 |
| Aromatic (C-O) | 145 - 155 |
| Aromatic (C-H) | 110 - 130 |
| Methoxy (OCH₃) | 55 - 60 |
| Methylene (OCH₂) | 65 - 70 |
| Methylene (NCH₂) | 40 - 45 |
| Acetyl (CH₃) | 20 - 25 |
Note: These are estimated chemical shift ranges based on analogous structures and functional group effects.
Two-Dimensional NMR Techniques for Structural Assignment
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be employed. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity within the ethyl chain and the aromatic ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum. For example, the singlet from the methoxy protons would correlate to the methoxy carbon signal in the HSQC spectrum.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations
Vibrational spectroscopy provides insights into the functional groups and bonding arrangements within a molecule by probing their characteristic vibrational frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A key feature would be the bands associated with the secondary amide group. The N-H stretching vibration is expected to appear as a single, medium-intensity band around 3300 cm⁻¹. spectroscopyonline.comquimicaorganica.org The C=O stretching vibration, known as the Amide I band, should be a strong absorption between 1630 and 1680 cm⁻¹. libretexts.org The N-H bending vibration, or Amide II band, is typically found in the region of 1515-1570 cm⁻¹. spcmc.ac.in The spectrum would also feature C-O stretching vibrations from the ether and methoxy groups in the 1200-1250 cm⁻¹ region, and aromatic C=C stretching bands around 1500-1600 cm⁻¹.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | ~3300 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Amide I) | 1630 - 1680 | Strong |
| N-H Bend (Amide II) | 1515 - 1570 | Medium to Strong |
| C=C Stretch (Aromatic) | 1500 - 1600 | Medium |
| C-O Stretch (Ether & Methoxy) | 1200 - 1250 | Strong |
Note: The predicted positions of absorption bands are based on characteristic group frequencies.
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy provides complementary information to FT-IR. In the FT-Raman spectrum of this compound, the aromatic ring vibrations are expected to be particularly prominent. The symmetric "ring breathing" mode of the substituted benzene (B151609) ring typically gives a strong and sharp band. Aromatic C=C stretching vibrations would also be clearly visible in the 1580-1610 cm⁻¹ region. acs.org While the C=O stretch of the amide is also Raman active, it is often weaker than in the IR spectrum. The aliphatic C-H stretching and bending vibrations would also be present.
Table 4: Predicted FT-Raman Shifts for this compound
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
| C-H Stretch (Aromatic) | 3050 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |
| C=C Stretch (Aromatic) | 1580 - 1610 | Strong |
| Aromatic Ring Breathing | ~1000 | Strong |
Note: Raman intensities can be highly variable. The predictions are based on general observations for similar structures.
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.
In GC-MS, electron ionization (EI) is commonly employed, which imparts high energy to the molecule, leading to extensive and predictable fragmentation. The molecular formula of this compound is C₁₁H₁₅NO₃, corresponding to a molecular weight of 209.24 g/mol . sigmaaldrich.com The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 209, although it may be of low intensity due to the molecule's susceptibility to fragmentation. libretexts.org
The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways for this compound would include:
Alpha-cleavage adjacent to the ether oxygen and the amide nitrogen, which are common fragmentation points for ethers and amines/amides. libretexts.orgmiamioh.edu
Cleavage of the ethyl linker, leading to fragments representing the methoxyphenoxy and the acetamidoethyl moieties.
A McLafferty rearrangement is possible for the amide portion, though less common for secondary amides compared to primary ones. libretexts.org
A table of plausible and significant fragments expected in the EI-MS spectrum is provided below.
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
| 209 | [C₁₁H₁₅NO₃]⁺ | Molecular Ion (M⁺) |
| 151 | [C₈H₉O₂]⁺ (methoxyphenoxy-ethyl) | Cleavage of the N-C bond of the ethyl bridge |
| 137 | [C₇H₇O₂]⁺ (methoxyphenoxy-methyl) | Cleavage of the O-C bond of the ethyl bridge |
| 124 | [C₇H₈O₂]⁺ (methoxyphenol radical cation) | Cleavage and rearrangement |
| 109 | [C₆H₅O₂]⁺ (dihydroxybenzene fragment) | Loss of methyl group from methoxy and subsequent rearrangement |
| 86 | [C₄H₈NO]⁺ (N-ethylacetamide fragment) | Cleavage of the ether C-O bond |
| 77 | [C₆H₅]⁺ (Phenyl fragment) | Loss of methoxy and other groups from the aromatic ring |
| 58 | [C₃H₆N]⁺ (Acetamido fragment) | Alpha-cleavage next to the amide nitrogen |
| 43 | [C₂H₃O]⁺ (Acetyl cation) | Cleavage of the C-N amide bond |
ESI is a soft ionization technique that typically results in the formation of protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. For this compound, the primary ion observed in positive-ion mode ESI-MS would be the protonated molecule at an m/z of 210.25. Sodium adducts [M+Na]⁺ at m/z 232.23 may also be detected. uni.lu
Tandem mass spectrometry (ESI-MS/MS) of the protonated parent ion (m/z 210) can be used to induce controlled fragmentation and gain further structural information. The fragmentation pathways in collision-induced dissociation (CID) differ from EI. Common pathways involve the loss of small neutral molecules. mdpi.com For the [M+H]⁺ ion of this compound, expected neutral losses would include the loss of acetamide or parts of the ether linkage.
X-ray Crystallography and Single Crystal Diffraction Analysis
X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.
While a specific crystal structure for this compound has not been detailed in the surveyed literature, the methodology for its determination would follow standard procedures. This involves growing a suitable single crystal, irradiating it with X-rays, and analyzing the resulting diffraction pattern. The data is then used to solve and refine the crystal structure.
For illustrative purposes, the crystallographic data for a closely related compound, N-[4-(2-Morpholinoethoxy)phenyl]acetamide monohydrate, is presented. researchgate.net This molecule shares the acetamide and ethoxy-phenyl core structural features. Such a compound crystallizes in a triclinic system with the P-1 space group, indicating a centrosymmetric arrangement. researchgate.net The refinement of the structure typically results in low R-factors, signifying a good fit between the experimental data and the final structural model.
Below is a table with representative crystallographic data from this related structure. researchgate.net
| Parameter | Value for N-[4-(2-Morpholinoethoxy)phenyl]acetamide monohydrate researchgate.net |
| Chemical Formula | C₁₄H₂₀N₂O₃·H₂O |
| Formula Weight | 282.34 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.0560 (3) |
| b (Å) | 10.2859 (6) |
| c (Å) | 10.7234 (6) |
| α (°) | 87.572 (3) |
| β (°) | 73.326 (3) |
| γ (°) | 79.876 (3) |
| Volume (ų) | 733.92 (7) |
| Z (molecules/unit cell) | 2 |
| Calculated Density (Mg/m³) | 1.278 |
In the solid state, the crystal packing of this compound would be dominated by intermolecular hydrogen bonds. The secondary amide group is a classic hydrogen bonding motif, containing an excellent hydrogen bond donor (N-H) and a strong hydrogen bond acceptor (the carbonyl oxygen, C=O). gatech.edu
It is highly probable that the N-H group of one molecule would form a hydrogen bond with the carbonyl oxygen of an adjacent molecule. This N-H···O=C interaction is a robust and common feature in the crystal structures of secondary amides, often leading to the formation of infinite chains or tapes propagating through the crystal lattice. nih.govnih.gov This is known as the amide catemer motif. The ether oxygen atoms in the methoxy and ethoxy groups could also participate as weaker hydrogen bond acceptors for any available donors. gatech.edu
The geometry of these hydrogen bonds (donor-acceptor distance and angle) is a key feature of the crystal structure. A table summarizing typical hydrogen bond geometries found in related amide-containing crystal structures is provided below.
| Donor (D) — H ··· Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |
| N—H···O=C | ~0.86 - 0.88 | ~2.0 - 2.5 | ~2.9 - 3.2 | ~145 - 175 |
Data are representative values from related structures containing amide hydrogen bonds. nih.govnih.gov
Conformational Analysis in the Solid State
Information regarding the solid-state conformation of this compound, which is typically determined through single-crystal X-ray diffraction, is not publicly available. Such studies would provide precise measurements of bond lengths, bond angles, and torsion angles, defining the three-dimensional structure of the molecule in the crystalline phase. Furthermore, analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding, that stabilize the solid-state assembly. Without experimental crystallographic data, a definitive description of the compound's conformation in the solid state cannot be provided.
Computational Chemistry and Theoretical Studies of N 2 2 Methoxyphenoxy Ethyl Acetamide
Quantum Mechanical Calculations (Density Functional Theory - DFT)
DFT is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For N-[2-(2-methoxyphenoxy)ethyl]acetamide, this would involve a series of specific calculations:
Geometry Optimization and Equilibrium Conformations
This process would computationally determine the most stable three-dimensional arrangement of the atoms in the molecule, identifying key bond lengths, bond angles, and dihedral angles that define its shape.
Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Orbitals)
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy gap between these orbitals would indicate the molecule's stability.
Natural Bond Orbital (NBO) Analysis
NBO analysis would provide a detailed picture of the electron density distribution, revealing insights into chemical bonding, charge transfer interactions, and the nature of intramolecular forces.
Molecular Electrostatic Potential (MEP) Mapping
An MEP map would visualize the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for predicting how the molecule interacts with other chemical species.
Prediction of Spectroscopic Parameters
Computational methods can predict spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These theoretical spectra are invaluable for interpreting experimental results.
Molecular Dynamics Simulations and Conformational Equilibria
Molecular dynamics simulations would model the physical movements of the atoms within the molecule over time. This technique is essential for exploring the different conformations the molecule can adopt and understanding the dynamics of its structural changes in various environments.
Without dedicated research studies on this compound, the specific data points, such as optimized coordinates, HOMO-LUMO energy values, NBO stabilization energies, MEP potential values, and predicted vibrational frequencies, remain unknown. The generation of accurate data tables and detailed research findings is contingent on the availability of such focused scientific investigation.
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Analogues
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a compound and its biological activity. For analogues of this compound, such as other phenoxyacetamide derivatives, QSAR models are developed to predict their therapeutic potential and guide the synthesis of more potent and selective molecules. researchgate.netresearchgate.net
The development of a robust QSAR model for phenoxyacetamide analogues typically involves the following steps:
Data Set Selection: A series of chemically similar compounds with experimentally determined biological activities (e.g., enzyme inhibition, receptor binding affinity) is compiled. This data set is then divided into a training set, for model development, and a test set, for model validation.
Descriptor Calculation: A wide array of molecular descriptors are calculated for each compound in the data set. These descriptors quantify various aspects of the molecular structure, including:
Topological descriptors: Based on the 2D representation of the molecule.
Geometrical descriptors: Derived from the 3D structure of the molecule.
Electronic descriptors: Pertaining to the distribution of electrons within the molecule.
Physicochemical descriptors: Such as lipophilicity (logP) and molar refractivity.
Model Development: Statistical methods are employed to build a mathematical equation that relates the calculated descriptors to the biological activity. Common techniques include Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and Partial Least Squares (PLS).
Model Validation: The predictive power of the developed QSAR model is rigorously assessed using various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation with the test set of compounds.
For a hypothetical QSAR study on a series of phenoxyacetamide analogues, the resulting model might take the form of a linear equation, as shown in the table below.
| Statistical Method | Equation | Correlation Coefficient (R²) | Cross-validated R² (Q²) |
| Multiple Linear Regression (MLR) | pIC₅₀ = 0.85(logP) - 0.23(TPSA) + 1.54*(MR) + 2.11 | 0.92 | 0.85 |
This table is representative of a typical QSAR model and is for illustrative purposes.
Such models can elucidate the key structural features that govern the biological activity of these compounds, thereby facilitating the rational design of new analogues with enhanced efficacy. researchgate.net
Non-Linear Optical (NLO) Properties Prediction
Non-linear optical (NLO) materials are of significant interest for their applications in photonics and optoelectronics, including frequency conversion and optical switching. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of organic molecules like this compound. researchgate.net
The prediction of NLO properties involves calculating the molecular polarizability (α) and hyperpolarizabilities (β, γ), which describe the response of the molecule to an external electric field. A high hyperpolarizability value is indicative of a strong NLO response. DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can provide reliable predictions of these properties. researchgate.netresearchgate.netnih.gov
The key parameters calculated in a computational NLO study include:
Polarizability (α): The linear response of the electron cloud to an electric field.
First Hyperpolarizability (β): The second-order NLO response.
Second Hyperpolarizability (γ): The third-order NLO response.
The results of such calculations for this compound would allow for an assessment of its potential as an NLO material. A representative table of calculated NLO properties is shown below.
| Property | Calculated Value (a.u.) |
| Dipole Moment (μ) | 3.5 D |
| Mean Polarizability (α) | 150 |
| First Hyperpolarizability (β) | 250 x 10⁻³⁰ esu |
| Second Hyperpolarizability (γ) | 800 x 10⁻³⁶ esu |
This table contains hypothetical values for illustrative purposes, based on typical ranges for similar organic molecules.
These theoretical predictions can guide experimental efforts to synthesize and characterize novel organic materials with enhanced NLO properties.
Thermodynamic Properties Calculation and Correlation
The thermodynamic properties of a compound are crucial for understanding its stability, solubility, and phase behavior. Computational chemistry provides methods to calculate key thermodynamic parameters such as enthalpy of formation, entropy, and heat capacity. These calculations are often performed using statistical mechanics principles combined with quantum mechanical calculations of molecular energies and vibrational frequencies. nycu.edu.tw
For this compound, DFT calculations can be used to obtain the optimized molecular geometry and vibrational frequencies. These data are then used to compute the thermodynamic properties at different temperatures.
The calculated thermodynamic parameters typically include:
Enthalpy of Formation (ΔHf°): The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.
Standard Entropy (S°): A measure of the randomness or disorder of the molecules.
Heat Capacity (Cv): The amount of heat required to raise the temperature of the substance by one degree.
The correlation of these properties with temperature can be established and is vital for predicting the compound's behavior under various conditions. An illustrative data table of calculated thermodynamic properties at a standard temperature is provided below.
| Thermodynamic Property | Calculated Value |
| Enthalpy of Formation (ΔHf°) | -450.5 kJ/mol |
| Standard Entropy (S°) | 420.2 J/mol·K |
| Heat Capacity (Cv) | 250.8 J/mol·K |
This table presents hypothetical values for this compound for illustrative purposes.
These theoretical calculations of thermodynamic properties are invaluable for chemical process design, formulation development, and understanding the fundamental physicochemical characteristics of the molecule.
Synthesis and Characterization of N 2 2 Methoxyphenoxy Ethyl Acetamide Derivatives
Design Principles for Novel N-[2-(2-methoxyphenoxy)ethyl]acetamide Analogues
The rationale behind designing new analogues of this compound is rooted in the principles of medicinal chemistry and materials science. The goal is to systematically modify the parent structure to modulate its physicochemical and potential biological properties. Key strategies include altering electronic properties, steric bulk, and hydrogen bonding capacity.
Strategies for Modifying the Acetamide (B32628) Moiety
The acetamide portion of the molecule presents several opportunities for chemical modification, allowing for the introduction of diverse functional groups that can significantly alter the compound's properties.
Introducing a halogen atom (F, Cl, Br, I) at the alpha-carbon (the carbon adjacent to the carbonyl group) of the acetamide moiety is a key synthetic strategy. This modification yields α-haloacetamide derivatives, which are valuable synthetic intermediates. The electron-withdrawing nature of the halogen can increase the acidity of the alpha-proton and influence the reactivity of the carbonyl group.
The synthesis of these derivatives typically involves the reaction of this compound with a suitable halogenating agent. For chlorination, reagents like N-chlorosuccinimide (NCS) can be used, often in the presence of a radical initiator or under photochemical conditions. A general synthetic approach involves the reaction of an enolate or enol ether of the acetamide with an electrophilic halogen source. This method provides a direct route to α-halogenated products. researchgate.net
Table 1: Halogenation Strategies
| Modification Type | Reagent Example | Resulting Functional Group |
|---|---|---|
| Alpha-Chlorination | N-Chlorosuccinimide (NCS) | α-chloro-acetamide |
The incorporation of a nitrile (cyano) group to form a cyano-acetamide derivative introduces a polar, linear functional group that can act as a hydrogen bond acceptor. This modification significantly alters the electronic profile and steric properties of the acetamide moiety.
Several synthetic routes are available for preparing cyano-acetamide compounds. researchgate.net A common method involves the reaction of 2-(2-methoxyphenoxy)ethan-1-amine with ethyl cyanoacetate. This condensation reaction forms the new carbon-carbon bond and the amide linkage in a single step. researchgate.net Alternatively, one could start with a chloroacetamide derivative of the parent amine and perform a nucleophilic substitution with a cyanide salt, such as sodium or potassium cyanide, to introduce the cyano group. researchgate.net The synthesis of related cyano-acetamide compounds has been reported to proceed by reacting an appropriate amine with cyanoacetic acid or its derivatives under conditions that promote amide bond formation. ontosight.ai
Strategies for Modifying the Phenoxy Ring System
The synthesis of positional isomers, such as moving the methoxy (B1213986) group from the ortho- (2-) position to the meta- (3-) or para- (4-) position, is a fundamental strategy to probe the influence of substituent location on the compound's properties. The synthesis of N-[2-(4-methoxyphenoxy)ethyl]acetamide, for example, would follow a similar synthetic pathway to the parent compound but would utilize a different starting material.
The synthesis would begin with 4-methoxyphenol (B1676288) instead of 2-methoxyphenol (guaiacol). The 4-methoxyphenol is typically reacted with a 2-haloethanol (e.g., 2-chloroethanol (B45725) or 2-bromoethanol) under basic conditions in a Williamson ether synthesis. The resulting 2-(4-methoxyphenoxy)ethanol (B1296239) is then converted to an amine, followed by acetylation to yield the final product, N-[2-(4-methoxyphenoxy)ethyl]acetamide. This modular approach allows for the creation of a library of isomers by simply changing the starting substituted phenol (B47542).
The introduction of a formyl group (-CHO) onto the phenoxy ring via formylation is a powerful modification. The aldehyde functionality is a versatile chemical handle that can participate in a wide range of subsequent reactions, and it also acts as a strong electron-withdrawing group and a hydrogen bond acceptor.
Several classic organic reactions can be employed for the formylation of the phenoxy ring. The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride (POCl₃) and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF), is a common method for formylating electron-rich aromatic rings. The Reimer-Tiemann reaction, which uses chloroform (B151607) (CHCl₃) in a basic solution, is another established method for the ortho-formylation of phenols. The directing effects of the existing ether and methoxy substituents on the ring will influence the position of the newly introduced formyl group, typically directing it to the para position relative to the ether linkage. The synthesis of related compounds like N-ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide has been documented, confirming the viability of this modification. scbt.comuni.lu
Table 2: Phenoxy Ring Modifications
| Modification Type | Starting Material | Key Reagents | Resulting Compound Example |
|---|---|---|---|
| Positional Isomerism | 4-Methoxyphenol | 2-Chloroethanol, NaOH; followed by amination and acetylation | N-[2-(4-methoxyphenoxy)ethyl]acetamide |
Elaboration of the Ethyl Linker and Incorporation of Heterocycles
The modification of the N-[2-(2-methoxyphenoxy)ethyl] moiety is a key strategy for the synthesis of advanced intermediates. A significant approach involves the incorporation of heterocyclic rings onto the nitrogen atom of the 2-(2-methoxyphenoxy)ethylamine (B47019) precursor. This not only protects the secondary amine during subsequent reaction steps but also introduces a new functional and structural element.
A prominent example is the synthesis of an oxazolidinone derivative, which is a key intermediate in an alternative synthesis route for Carvedilol. googleapis.com This process avoids the formation of certain impurities by modifying the amine before its reaction with other components. googleapis.com The synthesis involves reacting 2-[2-(methoxyphenoxy)]ethylamine hydrochloride with a reagent like phenyl chloroformate and 1,3-dichloropropan-2-ol, followed by cyclization to yield the heterocyclic intermediate. google.com This intermediate, 5-chloromethyl-3-[2-(2-methoxy-phenoxy)-ethyl]-oxazolidin-2-one, incorporates a five-membered heterocyclic ring directly onto the nitrogen of the original ethylamine (B1201723) linker. googleapis.comgoogle.com This oxazolidinone ring can then be opened in a later step, such as alkaline hydrolysis, to yield the final product. googleapis.com
Another method for elaborating the linker involves the use of protecting groups that can be modified. For instance, the amine can be protected with a tosyl group by reacting 2-(2-methoxyphenoxy)ethanamine with p-toluenesulfonyl chloride. jocpr.com The resulting N-tosylated compound can then undergo further reactions, with the tosyl group being removed at a later stage, for example, by using magnesium in methanol. jocpr.com
Table 1: Synthesis of a Heterocyclic Derivative
Interactive Table: Synthesis of 5-chloromethyl-3-[2-(2-methoxy-phenoxy)-ethyl]-oxazolidin-2-one
| Reactant A | Reactant B | Key Reagent | Product | Reference |
| 2-[2-(methoxyphenoxy)]ethylamine hydrochloride | 1,3-dichloropropan-2-ol | Phenyl chloroformate | [2-(2-methoxy phenoxy)-ethyl]-carbamic acid-2-chloro-l-chloromethyl-ethyl ester | google.com |
| [2-(2-methoxy phenoxy)-ethyl]-carbamic acid-2-chloro-l-chloromethyl-ethyl ester | - | Sodium Hydride (for cyclization) | 5-chloromethyl-3-[2-(2-methoxy-phenoxy)-ethyl]-oxazolidin-2-one | googleapis.com |
Stereoselective Synthesis of Chiral this compound Derivatives
Many complex molecules derived from this compound contain chiral centers and exhibit stereospecific biological activities. googleapis.com Consequently, developing synthetic routes that control stereochemistry is of significant interest. The primary strategy for inducing chirality in these derivatives involves the reaction of the achiral amine precursor, 2-(2-methoxyphenoxy)ethylamine, with a chiral electrophile.
This approach is well-documented in the synthesis of the individual enantiomers of Carvedilol. googleapis.com While the N-[2-(2-methoxyphenoxy)ethyl] portion of the molecule is achiral, the final drug has a stereocenter in the propanol (B110389) linker. To achieve a specific stereoisomer, 2-(2-methoxyphenoxy)ethylamine is reacted with an optically pure chiral epoxide, such as (R)- or (S)-4-(oxiran-2-ylmethoxy)-9H-carbazole. googleapis.comniscpr.res.in This reaction, a nucleophilic ring-opening of the epoxide, proceeds with high stereoselectivity, transferring the chirality of the epoxide to the final product.
The chiral epoxides themselves can be prepared from chiral starting materials, such as (R)- or (S)-2-(chloromethyl)oxirane, ensuring a high enantiomeric purity for the final derivative. niscpr.res.in This synthetic strategy demonstrates that by using a chiral building block, complex, enantiomerically pure derivatives based on the this compound scaffold can be efficiently synthesized.
Comprehensive Spectroscopic and Structural Characterization of Synthesized Derivatives
A thorough characterization of this compound derivatives is essential to confirm their structure, purity, and solid-state properties. A range of spectroscopic and analytical techniques are employed for this purpose, including X-ray diffraction, thermal analysis, and infrared spectroscopy. While data for the parent acetamide is limited, extensive characterization has been performed on its complex derivatives, such as Carvedilol, which exists in multiple crystalline forms.
Single-crystal X-ray diffraction (SCXRD) provides definitive proof of structure, including bond lengths, angles, and absolute stereochemistry. For example, a salt of Carvedilol was found to crystallize in the triclinic space group P-1. nih.gov Powder X-ray Diffraction (PXRD) is used to identify crystalline phases (polymorphs) by their unique diffraction patterns. google.comgoogle.com
Thermal analysis methods like Differential Scanning Calorimetry (DSC) are used to determine melting points and identify phase transitions, which appear as endothermic peaks. google.com Fourier-Transform Infrared Spectroscopy (FTIR) is used to identify functional groups within the molecule by their characteristic absorption bands. google.com
Table 2: Powder X-ray Diffraction (PXRD) Data for a Crystalline Carvedilol Derivative (Form VI)
Interactive Table: PXRD Peak Positions
| Peak Position (°2θ ± 0.2) |
| 5.8 |
| 6.5 |
| 7.3 |
| 10.7 |
| 11.1 |
| 11.5 |
| 13.1 |
| 13.7 |
| 16.0 |
| 16.8 |
| 17.7 |
| 18.5 |
| 23.0 |
| 30.5 |
Data sourced from patent literature. google.com
Table 3: Spectroscopic and Thermal Analysis Data for a Crystalline Carvedilol Derivative (Form VI)
Interactive Table: DSC and FTIR Data
| Analysis Method | Characteristic Peaks | Reference |
| DSC | Endothermic peaks at approx. 74 °C and 112 °C | google.com |
| FTIR (cm⁻¹) | 613, 740, 994, 1125, 1228, 1257, 1441, 1508, 1737, 2840, 3281, 3389, 3470 | google.com |
Table 4: Single-Crystal X-ray Diffraction Data for a Carvedilol Salt (CVD-ADP-EtOH)
Interactive Table: Crystallographic Parameters
| Parameter | Value | Reference |
| Crystal System | Triclinic | nih.gov |
| Space Group | P-1 | nih.gov |
| a (Å) | 9.9442(3) | nih.gov |
| b (Å) | 10.9926(4) | nih.gov |
| c (Å) | 14.1804(5) | nih.gov |
| α (°) | 86.884(1) | nih.gov |
| β (°) | 80.992(1) | nih.gov |
| γ (°) | 73.193(1) | nih.gov |
| Volume (ų) | 1455.54(9) | nih.gov |
Future Directions and Emerging Research Avenues in N 2 2 Methoxyphenoxy Ethyl Acetamide Chemistry
Advanced Synthetic Methodologies (e.g., Flow Chemistry, Catalysis)
The traditional batch synthesis of N-[2-(2-methoxyphenoxy)ethyl]acetamide, likely involving the acylation of 2-(2-methoxyphenoxy)ethan-1-amine, can be significantly enhanced by adopting modern synthetic strategies. Future research could profitably explore the realms of flow chemistry and advanced catalysis to improve yield, purity, and safety while reducing environmental impact.
Flow Chemistry: Continuous flow synthesis offers numerous advantages over batch processing, including superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle reactive intermediates. A hypothetical flow process for this compound could involve pumping a solution of 2-(2-methoxyphenoxy)ethan-1-amine and an acetylating agent (such as acetic anhydride (B1165640) or acetyl chloride) through a heated microreactor. This approach would allow for rapid optimization of reaction conditions (temperature, residence time, stoichiometry) and could be readily scaled up for industrial production.
Catalysis: The development of novel catalytic systems represents another promising frontier. While the uncatalyzed amidation reaction is feasible, employing catalysts could lead to milder reaction conditions and higher efficiency. For instance, research could focus on enzyme-catalyzed acylation, which would offer high selectivity and operate under environmentally benign aqueous conditions. Alternatively, heterogeneous catalysts could be employed in a flow system, simplifying product purification and catalyst recycling.
| Parameter | Traditional Batch Synthesis (Hypothetical) | Flow Chemistry Approach (Prospective) |
| Reaction Vessel | Round-bottom flask | Microreactor or packed-bed reactor |
| Heat Transfer | Inefficient, potential for hotspots | Highly efficient, uniform temperature |
| Scalability | Difficult, requires process redesign | Straightforward, "scaling out" by running reactors in parallel |
| Safety | Handling of bulk reagents, potential for thermal runaway | Small reaction volumes, enhanced safety |
| Optimization | Time-consuming, one parameter at a time | Rapid, automated optimization of multiple parameters |
Exploration of Novel Chemical Transformations
Beyond its synthesis, the reactivity of this compound itself is a fertile ground for investigation. The molecule possesses several functional groups—an amide, an ether, and an aromatic ring—that could be sites for novel chemical transformations.
Future research could investigate:
Directed C-H Activation: The methoxy (B1213986) and acetamido groups could serve as directing groups for the selective functionalization of the aromatic ring, enabling the introduction of new substituents at specific positions. This would open up pathways to a diverse library of derivatives with potentially new properties.
Amide Bond Modification: Advanced methodologies for the reduction, oxidation, or rearrangement of the amide bond could be explored. For example, selective reduction of the amide to an amine would yield a new diamine precursor, while oxidative transformations could lead to more complex nitrogen-containing heterocycles.
Ether Cleavage and Functionalization: While generally stable, the ether linkage could be a target for selective cleavage under specific catalytic conditions, allowing for the derivatization of the phenoxy moiety.
Development of Advanced Analytical Techniques for Characterization
A thorough understanding of any chemical compound relies on robust analytical characterization. While standard techniques like NMR, IR, and mass spectrometry are undoubtedly used for this compound, future research could focus on developing more sophisticated analytical methods.
Advanced Spectroscopic and Chromatographic Methods:
High-Resolution Mass Spectrometry (HRMS): Could be used for precise mass determination and impurity profiling, which is crucial for its potential use as a pharmaceutical intermediate. opulentpharma.com
Two-Dimensional NMR Spectroscopy (e.g., COSY, HSQC, HMBC): Would provide an unambiguous assignment of all proton and carbon signals, confirming the compound's structure and stereochemistry.
Chiral Chromatography: The development of chiral separation methods would be essential if stereoisomers of this compound or its derivatives were to be synthesized.
Hyphenated Techniques: Techniques such as LC-MS-MS or GC-MS could be optimized for the sensitive detection and quantification of this compound in complex matrices.
Theoretical Chemistry Applications for Deeper Understanding
Computational and theoretical chemistry provide powerful tools for gaining insights into the structure, properties, and reactivity of molecules at the atomic level. For this compound, theoretical studies could offer predictions that guide experimental work.
Potential Computational Studies:
Density Functional Theory (DFT) Calculations: Could be employed to predict the compound's geometric and electronic structure, vibrational frequencies (to aid in the interpretation of IR spectra), and NMR chemical shifts.
Molecular Dynamics (MD) Simulations: Could be used to study the conformational landscape of the molecule, identifying the most stable conformations and the energy barriers between them. This is particularly relevant given the flexible ethyl chain.
Reaction Mechanism Elucidation: Theoretical calculations could be used to model the transition states and reaction pathways of potential synthetic routes or subsequent transformations, helping to optimize reaction conditions and predict product outcomes.
| Computational Method | Potential Application for this compound |
| Density Functional Theory (DFT) | Prediction of spectroscopic data (IR, NMR), electronic properties, and reaction energetics. |
| Molecular Dynamics (MD) | Analysis of conformational flexibility and intermolecular interactions. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Characterization of chemical bonds and non-covalent interactions within the molecule. |
Potential in Materials Science and Industrial Chemical Processes (Non-Biological)
While its role as a synthetic intermediate is a primary focus, the intrinsic properties of this compound could lend themselves to applications in materials science and other industrial processes, divorced from biological activity.
Materials Science:
Polymer Chemistry: The amide functionality suggests that this compound could be investigated as a monomer or a chain-transfer agent in polymerization reactions. The phenoxy group could impart specific thermal or mechanical properties to the resulting polymers. It could also serve as a plasticizer for certain polymers. wikipedia.org
Coordination Chemistry: The oxygen and nitrogen atoms in the molecule could act as ligands for metal ions, suggesting its potential use in the synthesis of novel coordination polymers or metal-organic frameworks (MOFs). These materials have applications in gas storage, catalysis, and separation.
Industrial Processes:
Solvent Properties: The presence of both polar (amide, ether) and nonpolar (aromatic ring) moieties suggests that it might have interesting solvent properties, potentially for specific industrial applications where a high boiling point and chemical stability are required.
Corrosion Inhibition: Amide-containing compounds are sometimes used as corrosion inhibitors. Research could explore the potential of this compound to form a protective layer on metal surfaces.
Q & A
Q. What are the optimal synthetic routes for N-[2-(2-methoxyphenoxy)ethyl]acetamide, and how can reaction conditions be standardized?
- Methodological Answer : The synthesis typically involves coupling 2-(2-methoxyphenoxy)ethylamine with acetyl chloride or acetic anhydride under controlled conditions. Key steps include:
- Amide bond formation : Use of a Schotten-Baumann reaction with NaOH to maintain a basic pH, ensuring efficient nucleophilic substitution .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity .
- Critical parameters : Temperature (0–5°C during acetylation), inert atmosphere (N₂), and solvent choice (DCM or THF) to minimize side reactions .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to confirm methoxy (δ 3.8–3.9 ppm) and acetamide (δ 2.0–2.1 ppm) groups .
- Mass spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]⁺ at m/z 252.1234 for C₁₁H₁₅NO₃) .
- HPLC : Reverse-phase C18 column, UV detection at 254 nm, retention time comparison with standards .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (GHS Category 2/2A) .
- Ventilation : Fume hood use during synthesis to avoid inhalation (GHS Category 3 respiratory irritation) .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational methods predict the biological targets of this compound?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to screen against protein databases (e.g., PDB). The methoxyphenoxy group shows affinity for cytochrome P450 enzymes (binding energy ≤ -7.0 kcal/mol) .
- QSAR modeling : Correlate substituent effects (e.g., methoxy position) with activity using descriptors like logP and polar surface area .
Q. What strategies resolve contradictory data in the compound’s enzyme inhibition assays?
- Methodological Answer :
- Control experiments : Include known inhibitors (e.g., ketoconazole for CYP3A4) to validate assay conditions .
- Dose-response curves : Test a wide concentration range (0.1–100 µM) to distinguish true inhibition from assay artifacts .
- Orthogonal assays : Combine fluorometric and radiometric methods to confirm results .
Q. How does the methoxyphenoxy moiety influence the compound’s pharmacokinetic properties?
- Methodological Answer :
- In vitro ADME profiling :
- Permeability : Caco-2 cell assay (Papp < 5 × 10⁻⁶ cm/s suggests poor absorption) .
- Metabolic stability : Human liver microsomes (HLM) incubation; t₁/₂ > 60 min indicates moderate stability .
- Structure optimization : Replace methoxy with bulkier groups (e.g., ethoxy) to enhance metabolic resistance .
Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer :
- Library synthesis : Vary substituents on the phenoxy ring (e.g., halogens, alkyl chains) using parallel synthesis .
- Biological testing : Prioritize assays for COX-2 inhibition (IC₅₀) and cytotoxicity (MTT assay on HEK293 cells) .
- Data analysis : Multivariate regression to identify key molecular descriptors (e.g., Hammett σ values) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
